diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and a dithiole moiety, which can impart unique chemical properties.
Preparation Methods
The synthesis of DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step synthetic routes. These routes often start with the preparation of the quinoline core, followed by the introduction of the dithiole moiety. Reaction conditions may include the use of various catalysts and solvents to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms in the dithiole moiety makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The quinoline core can undergo reduction reactions, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group on the quinoline ring can be a site for nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biology: The quinoline core is known for its biological activity, making this compound a candidate for drug discovery and development.
Medicine: Its potential anti-inflammatory and analgesic properties could be explored for the development of new therapeutic agents.
Industry: The unique chemical properties of the dithiole moiety could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE likely involves interactions with various molecular targets and pathways. The quinoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dithiole moiety may also play a role in the compound’s biological activity by interacting with cellular components and affecting redox balance.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dithiole-containing molecules. Compared to these compounds, DIETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to the combination of the quinoline and dithiole moieties, which can impart distinct chemical and biological properties. Some similar compounds include:
Quinoline derivatives: Known for their anti-malarial and anti-inflammatory properties.
Dithiole-containing molecules:
Properties
Molecular Formula |
C29H29NO6S3 |
---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
diethyl 2-[6-methoxy-2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO6S3/c1-6-35-26(32)23-24(27(33)36-7-2)39-28(38-23)22-19-16-18(34-5)13-14-20(19)30(29(3,4)25(22)37)21(31)15-17-11-9-8-10-12-17/h8-14,16H,6-7,15H2,1-5H3 |
InChI Key |
AOGNOBSPAMTBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)OC)N(C(C2=S)(C)C)C(=O)CC4=CC=CC=C4)S1)C(=O)OCC |
Origin of Product |
United States |
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